N1-methylbutane-1,4-diamine dihydrochloride
CAS No.: 89690-09-5
Cat. No.: VC0018787
Molecular Formula: C₅H₁₆Cl₂N₂
Molecular Weight: 175.1
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89690-09-5 |
---|---|
Molecular Formula | C₅H₁₆Cl₂N₂ |
Molecular Weight | 175.1 |
IUPAC Name | N'-methylbutane-1,4-diamine;dihydrochloride |
Standard InChI | InChI=1S/C5H14N2.2ClH/c1-7-5-3-2-4-6;;/h7H,2-6H2,1H3;2*1H |
SMILES | CNCCCCN.Cl.Cl |
Introduction
Chemical Identity and Basic Properties
Structure and Nomenclature
N1-methylbutane-1,4-diamine dihydrochloride is an organic diamine salt with molecular formula C5H16Cl2N2 and molecular weight of 175.1 g/mol. It is derived from butane-1,4-diamine (putrescine), with one amine hydrogen replaced by a methyl group, and both amine groups protonated to form a dihydrochloride salt. The compound is identified by CAS number 89690-09-5 and is known by several synonyms including N-Methylputrescine dihydrochloride, (4-aminobutyl)(methyl)amine dihydrochloride, and N-Methylbutane-1,4-diamine dihydrochloride .
Physical and Chemical Characteristics
The compound typically exists as a solid at room temperature and demonstrates high solubility in water due to its ionic nature. This characteristic makes it particularly useful in aqueous-based chemical applications and biological research. The free base form (prior to formation of the dihydrochloride salt) has a reported melting point of 178°C .
Table 1: Chemical Identification and Properties
Property | Value |
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Chemical Name | N1-methylbutane-1,4-diamine dihydrochloride |
CAS Number | 89690-09-5 |
Molecular Formula | C5H16Cl2N2 |
Molecular Weight | 175.1 g/mol |
Physical State | Solid |
Solubility | Water-soluble |
Synthesis and Production
Chemical Synthesis Methodology
A simplified one-step synthesis method has been developed for producing N-methylputrescine (the free base), which can then be converted to the dihydrochloride salt. This method represents a significant improvement over previously reported complex procedures .
The synthesis utilizes the reaction between commercially available N-(4-bromobutyl)phthalimide and methylamine in ethanol. This elegant approach simultaneously accomplishes two chemical transformations: removal of the phthalimido-protecting group and condensation with methylamine to yield N-methylputrescine. The detailed procedure involves:
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Dissolving N-(4-bromobutyl)phthalimide (1.41 g, 5 mmol) in 99.9% ethanol (30.0 ml)
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Adding 33% methylamine in absolute ethanol (20 ml)
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Heating the reaction mixture under reflux for 2 hours
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Processing the cooled mixture through evaporation, acid treatment, washing, and recrystallization
This method produces pure N-methylputrescine with a yield of approximately 85%, which can then be converted to the dihydrochloride salt by treatment with hydrochloric acid .
Verification and Characterization
The identity and purity of synthesized N-methylputrescine can be confirmed through melting point determination (178°C) and nuclear magnetic resonance spectroscopy (1H and 13C NMR) . These analytical methods ensure the reliability of the synthetic procedure and the quality of the product obtained.
Biological Significance
Role in Alkaloid Biosynthesis
N1-methylbutane-1,4-diamine dihydrochloride serves as a crucial intermediate in the biosynthesis of important plant alkaloids, including nicotine and tropane alkaloids. These naturally occurring nitrogen-containing compounds possess significant pharmacological properties. Nicotine functions as the primary psychoactive component in tobacco, while tropane alkaloids such as cocaine and atropine exhibit anesthetic and analgesic properties.
Research into enzymatic pathways involved in alkaloid production frequently employs N1-methylbutane-1,4-diamine dihydrochloride as a substrate to investigate the mechanisms of alkaloid formation in plants . Understanding these biosynthetic pathways has implications for pharmaceutical development and agricultural applications.
Enzymatic Interactions and Kinetics
Scientific studies have demonstrated that various enzymes can oxidize N-methylputrescine (the free base form). Notably, Lupinus angustifolius copper amine oxidase (LaCAO) has been shown to catalyze the oxidation of N-methylputrescine, along with other diamines like putrescine and cadaverine .
Kinetic studies using fluorescence-based, peroxidase-coupled assays have revealed differential enzyme affinities for these substrates:
Table 2: Enzyme Kinetics Data for Diamine Substrates
Enzyme | Substrate | KM Value |
---|---|---|
LaCAO | N-methylputrescine | 20.7 ± 1.6 μM |
LaCAO | Cadaverine | 6.5 ± 0.5 μM |
LaCAO | Putrescine | 4.1 ± 0.2 μM |
The higher KM value for N-methylputrescine indicates a lower enzyme affinity compared to cadaverine and putrescine . These kinetic parameters provide valuable insights into the substrate specificity of enzymes involved in alkaloid biosynthesis pathways.
Applications in Scientific Research
Alkaloid Biosynthesis Research
N1-methylbutane-1,4-diamine dihydrochloride is extensively employed in studies investigating alkaloid biosynthetic pathways. Researchers utilize this compound to:
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Elucidate the enzymatic steps involved in nicotine and tropane alkaloid formation
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Study the regulation of alkaloid production in plants
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Investigate the structure-function relationships of enzymes in these pathways
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Develop potential strategies for manipulating alkaloid biosynthesis for pharmaceutical applications
A notable example is its use in transcript profiling studies of bitter varieties of narrow-leafed lupin to identify genes involved in alkaloid biosynthesis . Such research contributes to our understanding of plant secondary metabolism and potentially enables the development of crops with reduced toxicity or enhanced pharmaceutical value.
Polymer Chemistry Applications
Due to its diamine functionality, N1-methylbutane-1,4-diamine dihydrochloride serves as a valuable building block in polymer chemistry. The presence of two differently substituted amine groups (primary and secondary) allows for controlled polymerization reactions and the development of polymers with specific properties.
The compound has been utilized in the preparation of various materials including:
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Polyamides with applications in textiles and engineering
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Specialty polymers for biomedical devices
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Functional materials with unique chemical and physical properties
Classification | Details |
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GHS Symbols | GHS07, GHS02, GHS05 |
Signal Word | Danger |
Hazard Statements | H226-H314-H335 |
These hazard statements translate to:
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H226: Flammable liquid and vapor
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H314: Causes severe skin burns and eye damage
As with most diamine compounds, N1-methylbutane-1,4-diamine dihydrochloride is likely to be irritating to the skin, eyes, and respiratory system. The dihydrochloride salt may exhibit slightly acidic properties in solution due to the presence of chloride ions.
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | B401603 | 50mg | $175 |
AK Scientific | 2699CC | 5g | $2,222 |
This substantial price variation highlights the importance of comparing multiple sources when procuring this compound for research purposes .
Future Research Directions
Analytical Method Development
The continued refinement of analytical methods for detecting and quantifying N1-methylbutane-1,4-diamine dihydrochloride in complex biological matrices could facilitate more detailed studies of alkaloid biosynthetic pathways and metabolism. Such methodological advances might include improved chromatographic techniques, mass spectrometry protocols, or biosensor development.
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